6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one
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Overview
Description
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one is a compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinolinone core structure with a boronate ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one typically involves the formation of the boronate ester group through a borylation reaction. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated quinolinone derivative and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The quinolinone core can undergo reduction reactions to form dihydroquinolinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one is primarily related to its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. Additionally, the quinolinone core can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronate ester derivative with an aniline core.
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: A boronate ester derivative with a dioxinopyridine core.
Uniqueness
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one is unique due to its combination of a quinolinone core and a boronate ester groupIts ability to undergo a variety of chemical reactions and form stable complexes with molecular targets makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H18BNO3 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(18)17-12/h5-10H,1-4H3 |
InChI Key |
GWRAVJHFOSWNEV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3C=CC(=O)N=C3C=C2 |
Origin of Product |
United States |
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